molecular formula C19H23NO3 B8532797 4-[2-(Benzyloxy-phenoxy)-ethyl]-morpholine

4-[2-(Benzyloxy-phenoxy)-ethyl]-morpholine

Cat. No. B8532797
M. Wt: 313.4 g/mol
InChI Key: RUEDGVYWXVLYIO-UHFFFAOYSA-N
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Patent
US08450348B2

Procedure details

4-Benzyloxyphenol (4.0 g, 20 mmol), chloroethylmorpholine hydrochloride (3.72 g, 20 mmol) and K2CO3 (5.53 g, 40 mmol) were suspended in DMF (50 mL) under an atmosphere of argon and stirred at 105° C. for 17 h. The solvent was removed under reduced pressure and the residue was partitioned between water (80 mL) and Et2O (150 mL). The aqueous layer was extracted with Et2O (1×30 mL), the combined org. layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (0-10% MeOH in EtOAc) to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
5.53 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.C([O-])([O-])=[O:27].[K+].[K+]>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:27][CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Step Three
Name
Quantity
5.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred at 105° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (80 mL) and Et2O (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-10% MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(OCCN2CCOCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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